molecular formula C19H22N2O B2509426 4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one CAS No. 1421459-58-6

4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one

Cat. No.: B2509426
CAS No.: 1421459-58-6
M. Wt: 294.398
InChI Key: SGWIEVMSKMQSSO-UHFFFAOYSA-N
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Description

4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Incorporation of the Pyridine Moiety: This can be done through nucleophilic substitution reactions where the pyridine ring is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-ol: Similar structure but with a hydroxyl group.

    4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-amine: Contains an amine group instead of a ketone.

Uniqueness

4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-phenyl-1-(3-pyridin-2-ylpyrrolidin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(11-6-9-16-7-2-1-3-8-16)21-14-12-17(15-21)18-10-4-5-13-20-18/h1-5,7-8,10,13,17H,6,9,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWIEVMSKMQSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=N2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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